molecular formula C17H25N5O2 B2924858 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide CAS No. 863448-05-9

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide

Cat. No.: B2924858
CAS No.: 863448-05-9
M. Wt: 331.42
InChI Key: OKARGCUWBHEYBM-UHFFFAOYSA-N
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Description

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the 1-position and a cyclohexyl-substituted acetamide moiety at the 5-position. This scaffold is structurally optimized for targeting kinase enzymes, particularly EGFR (epidermal growth factor receptor), due to its ability to mimic ATP-binding motifs . The tert-butyl group enhances steric stability, while the cyclohexylacetamide chain modulates solubility and receptor affinity .

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-17(2,3)22-15-13(9-19-22)16(24)21(11-18-15)10-14(23)20-12-7-5-4-6-8-12/h9,11-12H,4-8,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKARGCUWBHEYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Molecular Formula : C18H24N4O
  • Molecular Weight : 320.41 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The structure of the compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that similar compounds in this class can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways:

  • Case Study : A derivative of pyrazolo[3,4-d]pyrimidine demonstrated potent inhibition of the Src family of protein tyrosine kinases, which are implicated in various cancers. This inhibition leads to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

Compounds within this chemical family have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:

  • Research Findings : A study highlighted that certain pyrazolo[3,4-d]pyrimidines could effectively reduce inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has been explored with promising results:

  • Case Study : Research showed that compounds similar to this compound exhibited significant activity against various bacterial strains. This positions them as candidates for developing new antibiotics .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrazolo[3,4-d]pyrimidine derivativesInhibition of Src kinases
Anti-inflammatoryPyrazolo derivativesReduction in pro-inflammatory cytokines
AntimicrobialRelated pyrazolo compoundsEffective against multiple bacterial strains

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 1-position substituent (e.g., tert-butyl vs. phenyl) critically impacts steric hindrance and binding to kinase ATP pockets. Tert-butyl groups improve metabolic stability but may reduce solubility compared to aryl groups .
  • Acetamide vs. Hydrazide : The cyclohexylacetamide in the target compound likely offers better pharmacokinetics than benzylidene-acetohydrazides, which exhibit stronger EGFR inhibition but higher cytotoxicity (e.g., compound 237’s EGFR IC50: 0.186 µM vs. erlotinib’s 0.03 µM) .

EGFR Inhibition

Analog 237 (benzylidene-acetohydrazide derivative) shows potent EGFR inhibition (IC50: 0.186 µM), comparable to erlotinib (IC50: 0.03 µM), via competitive ATP-binding site interactions . Molecular docking (PDB ID: 1M17) confirms that pyrazolo[3,4-d]pyrimidines with planar aromatic systems and hydrogen-bonding substituents (e.g., acetohydrazides) achieve superior kinase inhibition . The target compound’s cyclohexyl group may reduce binding affinity compared to benzylidene derivatives but improve selectivity for non-EGFR targets.

Apoptosis Induction

Compounds 234–237 induce apoptosis in MCF-7 cells, with 235 showing the highest activity (60.02 µM IC50). The tert-butyl group in the target compound may enhance apoptosis by stabilizing the pyrimidinone ring, though direct evidence is lacking .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : Benzylidene derivatives (e.g., 237 ) exhibit higher cytotoxicity (IC50: 34.55 µM) due to reactive hydrazide groups, whereas acetamide derivatives like the target compound are likely safer .

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